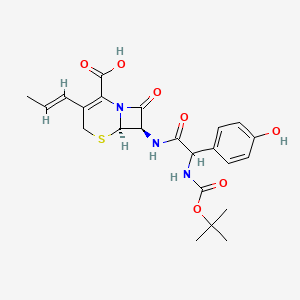
N-Boc-Cefprozil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-Cefprozil is a derivative of cefprozil, a second-generation cephalosporin antibiotic. The N-Boc group, or N-tert-butoxycarbonyl group, is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound combines the broad-spectrum antimicrobial activity of cefprozil with the protective properties of the N-Boc group, making it a valuable intermediate in pharmaceutical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Cefprozil typically involves the protection of the amino group in cefprozil with the N-Boc group. This can be achieved by reacting cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity, allowing for the continuous production of this compound .
化学反应分析
Types of Reactions
N-Boc-Cefprozil undergoes several types of chemical reactions, including:
Deprotection: The N-Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-Boc group is replaced by other functional groups.
Amidation: this compound can react with isocyanates to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Various nucleophiles, such as amines or alcohols, under basic conditions.
Amidation: Isocyanates, 2-chloropyridine, and trifluoromethanesulfonyl anhydride.
Major Products Formed
Deprotection: Cefprozil with a free amino group.
Substitution: Various substituted cefprozil derivatives.
Amidation: Amide derivatives of cefprozil.
科学研究应用
N-Boc-Cefprozil has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The N-Boc group provides protection during multi-step synthesis, allowing for selective reactions.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
作用机制
The mechanism of action of N-Boc-Cefprozil is similar to that of cefprozil. As a beta-lactam antibiotic, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
相似化合物的比较
Similar Compounds
N-Boc-Cbz-Protected Amines: These compounds also use the N-Boc group for protection but differ in the core structure.
N-Boc-Alloc-Protected Amines: Similar in protection strategy but with different applications and reactivity.
N-Boc-Cbz-Protected Amines: Another class of protected amines with different protecting groups.
Uniqueness
N-Boc-Cefprozil is unique due to its combination of the broad-spectrum antimicrobial activity of cefprozil and the protective properties of the N-Boc group. This makes it particularly valuable in pharmaceutical research for the development of new antibiotics and other therapeutic agents .
属性
分子式 |
C23H27N3O7S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7S/c1-5-6-13-11-34-20-16(19(29)26(20)17(13)21(30)31)24-18(28)15(12-7-9-14(27)10-8-12)25-22(32)33-23(2,3)4/h5-10,15-16,20,27H,11H2,1-4H3,(H,24,28)(H,25,32)(H,30,31)/b6-5+/t15?,16-,20-/m1/s1 |
InChI 键 |
ZAMOJHBQFWNMQX-SECYDUIJSA-N |
手性 SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
规范 SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


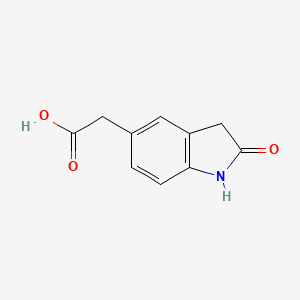
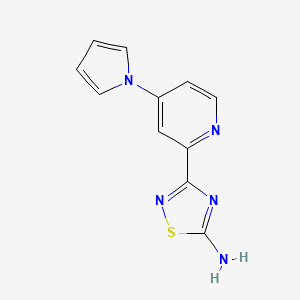
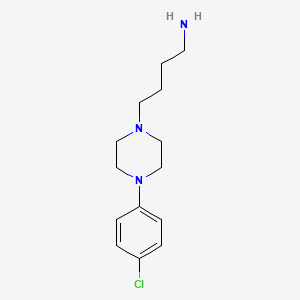

![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)




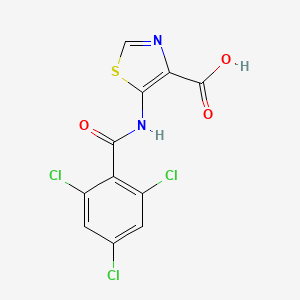
![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)
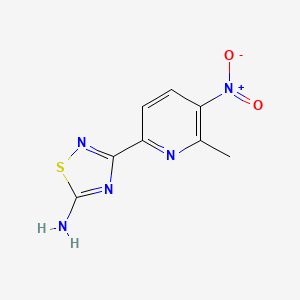
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)

